molecular formula C15H22N2O2 B5724161 4-(butyrylamino)-N-isobutylbenzamide

4-(butyrylamino)-N-isobutylbenzamide

Cat. No. B5724161
M. Wt: 262.35 g/mol
InChI Key: RLBNKJYVIMMNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(butyrylamino)-N-isobutylbenzamide, also known as BIBN 4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

4-(butyrylamino)-N-isobutylbenzamide 4096BS works by selectively blocking the CGRP receptor, which is involved in the transmission of pain signals and the regulation of blood vessel dilation. By blocking this receptor, 4-(butyrylamino)-N-isobutylbenzamide 4096BS can reduce pain and inflammation associated with various diseases.
Biochemical and Physiological Effects:
4-(butyrylamino)-N-isobutylbenzamide 4096BS has been shown to have several biochemical and physiological effects, including the inhibition of CGRP-mediated vasodilation and the reduction of inflammatory cytokine production. It has also been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(butyrylamino)-N-isobutylbenzamide 4096BS in lab experiments is its high selectivity for the CGRP receptor, which allows for more precise targeting of this receptor compared to other drugs. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

For research on 4-(butyrylamino)-N-isobutylbenzamide 4096BS include the development of more potent and selective CGRP receptor antagonists, as well as the exploration of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and cancer. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to optimize its dosing regimens for clinical use.

Synthesis Methods

The synthesis of 4-(butyrylamino)-N-isobutylbenzamide 4096BS involves several steps, including the reaction of 4-aminobenzamide with butyryl chloride to form 4-(butyrylamino)benzamide. This compound is then treated with isobutylamine to produce the final product, 4-(butyrylamino)-N-isobutylbenzamide.

Scientific Research Applications

4-(butyrylamino)-N-isobutylbenzamide 4096BS has been used in various scientific research applications, including the study of migraine headaches, neuropathic pain, and cardiovascular diseases. It has been shown to be effective in reducing the frequency and severity of migraine headaches by blocking the CGRP receptor.

properties

IUPAC Name

4-(butanoylamino)-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-4-5-14(18)17-13-8-6-12(7-9-13)15(19)16-10-11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBNKJYVIMMNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(butanoylamino)-N-(2-methylpropyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.